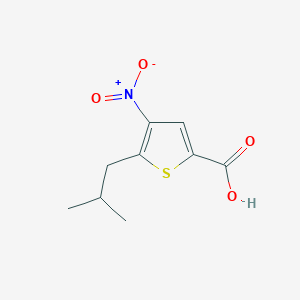![molecular formula C19H20N2O3 B5547909 ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and the use of specific reagents to introduce functional groups at targeted positions on the quinoline ring. For example, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized via cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, displaying potential for application in liquid crystal displays due to their fluorescent properties (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and applications. The crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate revealed a six-membered ring adopting a boat conformation, providing insights into the molecular geometry that influences its chemical reactions and properties (Wangchun Xiang, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their properties for specific applications. The synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) demonstrated efficient routes to obtain compounds with potential biological activities (Mizuno et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, are essential for their application in various fields. For instance, the synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals, highlight the importance of understanding these compounds' physical properties for pharmaceutical applications (Marco-Contelles et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo electrophilic and nucleophilic reactions, define the utility of quinoline derivatives in synthesis and applications. For example, a study on the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from arylmethyl azides via a domino process sheds light on the versatility of quinoline compounds in organic synthesis (Tummatorn et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry Applications
The synthesis of complex heterocyclic compounds is a key area of research in organic chemistry due to their wide applications, including in pharmaceuticals, agrochemicals, and materials science. Ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate and related compounds have been extensively studied for their versatility in synthesizing novel heterocyclic frameworks.
One study details the synthesis of novel perianellated tetracyclic heteroaromatics, showcasing the potential of ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, in creating complex molecular architectures through reactions with primary amines and triethyl orthoformate. This work illustrates the compound's role in synthesizing tetracyclic derivatives with potential applications in material science and pharmaceuticals (Mekheimer, et al., 2005).
Another study highlights the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes for liquid crystal displays (LCDs). This underscores the significance of structurally related quinoline carboxylates in developing materials with specific optical properties, indicating potential applications in advanced display technologies (Bojinov & Grabchev, 2003).
Photovoltaic and Semiconductor Applications
Research into the photovoltaic properties of quinoline derivatives demonstrates the application potential of these compounds in developing organic-inorganic photodiodes. A study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives illustrates their use in fabricating devices that show promising rectification behavior and photovoltaic properties under illumination. This opens avenues for their application in solar energy conversion and photodetector technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Advanced Material Design and Fabrication
The development of novel materials for electronic and optical devices is another area where related quinoline compounds find application. The design, synthesis, and optical characterization of pyrimidine fused quinolone carboxylate moieties for photodiode applications highlight the potential of these compounds in creating nanostructured films for organic photodiodes. These materials demonstrate unique optical behaviors, making them suitable for manufacturing photodiodes with enhanced performance (Elkanzi, et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 8-ethyl-4-(furan-2-ylmethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-7-5-9-15-17(13)21-12-16(19(22)23-4-2)18(15)20-11-14-8-6-10-24-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBHRFJCLXLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-(furan-2-ylmethylamino)quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)


![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

